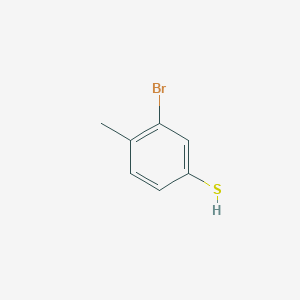![molecular formula C20H20ClNO3 B2578486 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 1326614-95-2](/img/structure/B2578486.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a pyrrolidine derivative
Step-by-Step Synthesis:
-
Preparation of Benzo[d][1,3]dioxole Derivative:
- Starting material: Catechol
- Reagents: Methylenedioxy group introduction using formaldehyde and hydrochloric acid.
- Conditions: Reflux in an acidic medium.
-
Formation of Pyrrolidine Derivative:
- Starting material: Pyrrolidine
- Reagents: Alkylation with an appropriate halide.
- Conditions: Basic medium, typically using sodium hydride or potassium carbonate.
-
Friedel-Crafts Acylation:
- Reagents: 3-chlorobenzoyl chloride, aluminum chloride as a catalyst.
- Conditions: Anhydrous conditions, typically in dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and biological activity.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. The chlorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one: Similar structure but with an ethanone backbone.
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure but with a para-chlorophenyl group.
Uniqueness
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is unique due to the specific positioning of the chlorophenyl group and the combination of the benzo[d][1,3]dioxole and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c21-17-3-1-2-14(10-17)4-7-20(23)22-9-8-16(12-22)15-5-6-18-19(11-15)25-13-24-18/h1-3,5-6,10-11,16H,4,7-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGDRHQIRWJZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2578411.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)





![1-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2578419.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2578424.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
